molecular formula C6H10O3 B11725942 2-Butenoic acid, 4-methoxy-, methyl ester

2-Butenoic acid, 4-methoxy-, methyl ester

Cat. No.: B11725942
M. Wt: 130.14 g/mol
InChI Key: JMXSTMJTPSFRNI-UHFFFAOYSA-N
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Chemical Reactions Analysis

Methyl 4-methoxybut-2-enoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of methyl 4-methoxybut-2-enoate involves its reactivity towards nucleophiles and electrophiles. The double bond in the compound makes it susceptible to addition reactions, while the ester group can undergo hydrolysis and other transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Methyl 4-methoxybut-2-enoate can be compared with other similar compounds such as:

    Methyl acrylate: Both compounds contain an ester group and a double bond, but methyl acrylate lacks the methoxy group.

    Ethyl 4-methoxybut-2-enoate: This compound is similar but has an ethyl group instead of a methyl group.

    Methyl 3-methoxybut-2-enoate: This compound has the methoxy group on a different carbon atom.

Methyl 4-methoxybut-2-enoate is unique due to its specific structure, which imparts distinct reactivity and applications .

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

methyl 4-methoxybut-2-enoate

InChI

InChI=1S/C6H10O3/c1-8-5-3-4-6(7)9-2/h3-4H,5H2,1-2H3

InChI Key

JMXSTMJTPSFRNI-UHFFFAOYSA-N

Canonical SMILES

COCC=CC(=O)OC

Origin of Product

United States

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